2-Fluoro-4,6-dimethoxybenzaldehyde
Description
Historical Context and Evolution of Fluorinated Aromatic Aldehydes in Chemical Synthesis
The field of organofluorine chemistry, which encompasses compounds like 2-Fluoro-4,6-dimethoxybenzaldehyde, has a rich history that predates the isolation of elemental fluorine itself. nih.gov One of the earliest milestones was in 1862 when Alexander Borodin accomplished the first nucleophilic substitution of a halogen with fluoride, a method that remains fundamental in fluorochemical production today. nih.gov The synthesis of the first aryl carbon-fluorine bond was achieved in the 1870s through diazofluorination. nih.gov
Throughout the 20th century, and especially with dramatic developments during World War II, industrial organofluorine chemistry expanded significantly. nih.gov Methods for introducing fluorine into aromatic systems, such as the Halex reaction (halogen exchange), were refined and are still in use for manufacturing fluoroaromatic compounds. nih.govacs.org The development of new fluorinating reagents has been a continuous effort. Reagents like Deoxo-Fluor and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) have proven effective for converting aldehydes and ketones into gem-difluorides. organic-chemistry.org More recently, reagents like Selectfluor have enabled direct and regioselective fluorination of carbonyl compounds. organic-chemistry.org
The incorporation of fluorine into aromatic aldehydes, such as in this compound, is of particular interest because it can significantly alter the physical, chemical, and biological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can influence the reactivity of the aldehyde group and the aromatic ring, providing synthetic chemists with a powerful tool for molecular design. nih.gov
Structural Characteristics and Unique Reactivity Determinants of this compound
The structure of this compound is characterized by an aldehyde group (-CHO), a fluorine atom, and two methoxy (B1213986) groups (-OCH3) attached to a benzene (B151609) ring. The IUPAC name for this compound is this compound. sigmaaldrich.com The specific positioning of these substituents dictates the molecule's electronic and steric properties, which in turn govern its reactivity.
The aldehyde functional group itself consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and an R-group. wikipedia.org This group is polar, and in spectroscopic analyses, it typically shows a strong C=O stretching band in the infrared (IR) spectrum around 1700 cm⁻¹. wikipedia.org In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the formyl proton is highly deshielded and appears in the δ 9.5–10 ppm region. wikipedia.org
The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The two methoxy groups at the C4 and C6 positions, conversely, are electron-donating through resonance. This electronic interplay between the electron-withdrawing fluorine and the electron-donating methoxy groups creates a unique reactivity profile for the molecule.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 214492-73-6 sigmaaldrich.com |
| Molecular Formula | C9H9FO3 sigmaaldrich.com |
| Molecular Weight | 184.16 g/mol nih.gov |
| Physical Form | Solid sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |
Significance of this compound as a Versatile Synthetic Intermediate
This compound is a valuable intermediate in organic synthesis, primarily utilized in the construction of more complex molecular frameworks. The aldehyde functional group is a versatile handle for a wide array of chemical transformations.
Common reactions involving aldehydes include:
Nucleophilic Addition Reactions: Aldehydes readily react with a variety of nucleophiles. For instance, they react with organometallic reagents like Grignard or organolithium reagents to form secondary alcohols.
Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation. A modified Wittig reaction using methoxymethylenetriphenylphosphine is a known method for aldehyde transformation. wikipedia.org
Reductive Amination: Aldehydes can be converted into amines through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.
Condensation Reactions: Aldehydes can participate in various condensation reactions, such as the aldol (B89426) condensation, to form larger molecules.
Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids using reagents like Tollens' reagent or Fehling's reagent. wikipedia.org Conversely, they can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
The presence of the fluorine and dimethoxy substituents on the aromatic ring of this compound can influence the regioselectivity and stereoselectivity of these reactions, offering chemists precise control over the synthesis of complex target molecules. For example, substituted benzaldehydes are key starting materials in the synthesis of various heterocyclic compounds and have been used in the preparation of polyhydroquinolines. sigmaaldrich.com
Overview of Current Research Landscape and Key Academic Challenges for this compound
Current research involving substituted benzaldehydes like this compound continues to explore their utility in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The unique substitution pattern of this molecule makes it an attractive starting material for creating diverse molecular libraries. For instance, fluorinated nucleoside analogs have shown promise as antiviral agents, highlighting the importance of fluorinated building blocks in drug discovery. nih.gov
Key academic challenges related to this compound and similar compounds include:
Development of Novel Synthetic Methodologies: While various methods exist for the synthesis of substituted benzaldehydes, there is a continuous need for more efficient, selective, and environmentally friendly synthetic routes. This includes the development of new catalysts and reaction conditions.
Exploration of Reactivity: A deeper understanding of the interplay between the fluoro and methoxy substituents on the reactivity of the aldehyde and the aromatic ring is crucial for designing novel synthetic transformations.
Application in Target-Oriented Synthesis: A significant challenge lies in identifying and synthesizing complex, high-value target molecules where this compound can serve as a key building block. This requires a combination of creative synthetic design and a thorough understanding of the compound's reactivity.
Investigation of Biological Activity: There is potential for discovering new biologically active compounds derived from this compound. This involves synthesizing a range of derivatives and screening them for various biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXOVFKDPODHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 4,6 Dimethoxybenzaldehyde and Its Structural Analogues
Established Synthetic Routes and Reaction Pathways
Traditional approaches to synthesizing 2-fluoro-4,6-dimethoxybenzaldehyde and its analogues rely on well-documented organic reactions. These methods often involve multiple steps and require careful control of reaction conditions to achieve the desired products.
The construction of complex molecules like this compound often begins with simpler, more readily available starting materials. A common precursor for polysubstituted benzene (B151609) rings is phloroglucinol (B13840) or its derivatives. For instance, a multi-step synthesis can be designed starting from a related compound, such as 3-fluorophenol. This process involves a sequence of reactions, including the protection of functional groups, followed by bromination, Grignard reagent formation, and subsequent reaction with a formylating agent like dimethylformamide (DMF). The final step typically involves deprotection to yield the target aldehyde. google.com
A specific example is the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, which starts from an acyclic, non-aromatic precursor. whiterose.ac.uk This multi-step process introduces a labeled carbon atom early in the synthesis, followed by cyclization and aromatization to form a 1,3-dimethoxybenzene (B93181) intermediate. whiterose.ac.uk Further functionalization, including formylation and selective demethylation, leads to the final product. whiterose.ac.uk Such multi-step syntheses, while sometimes lengthy, offer the flexibility to introduce specific isotopes or functional groups at desired positions. whiterose.ac.ukrsc.orgtrine.eduyoutube.com
A general synthetic route might involve the following sequence:
Protection: The hydroxyl group of a starting phenol (B47542) is protected to prevent unwanted side reactions.
Halogenation: A bromine atom is introduced at a specific position on the aromatic ring.
Formylation: The bromo-substituted compound is converted to a Grignard reagent and then reacted with a formylating agent.
Deprotection: The protecting group is removed to yield the final benzaldehyde (B42025).
| Step | Reaction Type | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Protection | Isopropyl chloride, Potassium carbonate | Protect reactive hydroxyl groups |
| 2 | Bromination | N-Bromosuccinimide (NBS) | Introduce a handle for further functionalization |
| 3 | Formylation | Mg, DMF | Introduce the aldehyde group |
| 4 | Deprotection | Boron trichloride | Reveal the final functional group |
Achieving the correct substitution pattern on the aromatic ring is a critical challenge in the synthesis of compounds like this compound. Regioselective reactions are therefore of paramount importance.
Regioselective Halogenation: The introduction of a halogen atom at a specific position on an aromatic ring can be directed by the existing substituents. For instance, the halogenation of arenes and heterocycles can be achieved with high regioselectivity using N-halosuccinimides in fluorinated alcohols. nih.govresearchgate.net The choice of solvent, such as hexafluoroisopropanol (HFIP), can significantly influence the outcome of the reaction. nih.govresearchgate.net Machine learning models are also being developed to predict the sites of halogenation in electrophilic aromatic substitution reactions, which could further enhance synthetic efficiency. nih.gov
Regioselective Alkoxylation: The introduction of alkoxy groups, such as methoxy (B1213986) groups, also requires precise control. In some cases, a nucleophilic aromatic substitution (SNAr) reaction can be employed, where a fluorine atom is displaced by a methoxy group. acgpubs.org The success of such reactions often depends on the electronic nature of the aromatic ring and the reaction conditions. acgpubs.org For example, in the synthesis of certain chalcones, the use of methanol (B129727) as a solvent in the presence of a base can lead to the substitution of a fluorine atom with a methoxy group. acgpubs.org
The introduction of the aldehyde group onto the aromatic ring is a key step and is often accomplished through classic formylation reactions.
Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgambeed.com The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org The electron-donating methoxy groups in a precursor to this compound would activate the ring towards this type of electrophilic substitution. However, the success and regioselectivity of the Vilsmeier-Haack reaction can be substrate-dependent. For example, while electron-rich arenes like anilines and phenols are good substrates, some compounds like 1,4-dimethoxybenzene (B90301) are reported to be unreactive under standard DMF/POCl₃ conditions. wikipedia.orgsciencemadness.org
Gattermann Reaction: The Gattermann reaction provides an alternative route for formylation, using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. wikipedia.org A safer modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN gas. wikipedia.org However, the Gattermann-Koch variant, which uses carbon monoxide, is generally not applicable to phenol and phenol ether substrates. wikipedia.org
Novel and Sustainable Synthetic Innovations
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to innovations in catalysis and the application of green chemistry principles to the synthesis of substituted benzaldehydes.
Catalytic Methods for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved selectivity and efficiency.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing substituted benzaldehydes, palladium catalysis can be used for the regioselective functionalization of halogenated heterocycles and arenes. rsc.org This allows for the precise introduction of various substituents onto the aromatic ring.
Boron-Directed Cycloaddition: A novel approach for accessing fluoroalkyl-substituted aromatic compounds involves a boron-directed cycloaddition reaction. nih.govwhiterose.ac.uk This method provides a mild and regiospecific route to a range of fluorinated aromatic building blocks. nih.govwhiterose.ac.uk
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of aromatic aldehydes. rjpn.org Key aspects include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rjpn.org
For example, research into the green synthesis of 2,5-dimethoxybenzaldehyde (B135726) has explored the use of a cobalt catalyst to facilitate the reaction between 1,4-dimethoxybenzene and formaldehyde, avoiding harsh reagents. patsnap.com Other green approaches include solvent-free reactions and the use of microwave-assisted synthesis to reduce reaction times and energy consumption. rjpn.org The development of such methods for this compound would represent a significant advancement in sustainable chemical manufacturing.
| Method | Reagents | Substrate Scope | Advantages | Disadvantages |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes wikipedia.org | Mild conditions, widely applicable ambeed.com | Can fail for some substrates sciencemadness.org |
| Gattermann | HCN, HCl, Lewis Acid | Aromatic compounds wikipedia.org | Classic method | Uses highly toxic HCN wikipedia.org |
| Gattermann (modified) | Zn(CN)₂, HCl | Aromatic compounds wikipedia.org | Safer than using HCN gas wikipedia.org | Still involves cyanides |
Flow Chemistry and Continuous Processing Techniques
The application of flow chemistry and continuous processing techniques to the synthesis of this compound and its structural analogues offers significant advantages over traditional batch methods. These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps, leading to higher yields and purity. researchgate.netdurham.ac.uk
One of the most pertinent reactions for the synthesis of substituted benzaldehydes that has been successfully adapted to a continuous flow process is the Vilsmeier-Haack reaction. researchgate.net This reaction utilizes a Vilsmeier reagent, typically formed in situ from a formamide (B127407) derivative like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgchemistrysteps.comjk-sci.com The starting material for this compound would be 1-fluoro-3,5-dimethoxybenzene (B1333257), an electron-rich arene due to the activating methoxy groups.
In a continuous flow setup, the reagents are pumped through a heated microreactor or a packed-bed reactor. The small dimensions of these reactors allow for rapid heat exchange, which is crucial for controlling the often exothermic formation of the Vilsmeier reagent and the subsequent formylation step. This precise temperature control minimizes the formation of byproducts and decomposition of thermally sensitive intermediates. researchgate.net A study by van den Broek et al. demonstrated the controlled Vilsmeier-Haack formylation of various electron-rich arenes in a microreactor with inline IR analysis, showcasing the ability to monitor the reaction in real-time and optimize conditions for maximum yield and safety. researchgate.net
Another powerful technique amenable to flow chemistry for the synthesis of substituted benzaldehydes is lithiation followed by formylation. This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with a formylating agent like DMF. Flow chemistry is particularly advantageous for handling highly reactive and often pyrophoric organolithium reagents, as the small reaction volumes and precise temperature control significantly enhance safety. jst.org.in
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound and its analogues. In continuous flow synthesis, parameters such as temperature, residence time, stoichiometry of reagents, and solvent can be rapidly and systematically varied to identify the optimal reaction space.
For the Vilsmeier-Haack reaction in a flow system, the temperature of the microreactor is a critical parameter. It influences the rate of Vilsmeier reagent formation and the subsequent electrophilic attack on the aromatic ring. Inline analytical techniques, such as IR spectroscopy, can be employed to monitor the reaction progress and determine the optimal temperature and residence time for complete conversion. researchgate.net
The following table illustrates a hypothetical optimization of the continuous flow Vilsmeier-Haack formylation of 1-fluoro-3,5-dimethoxybenzene based on typical parameters described in the literature. researchgate.net
| Entry | Temperature (°C) | Residence Time (min) | Equivalents of POCl₃ | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 25 | 10 | 1.2 | DMF | 45 |
| 2 | 50 | 10 | 1.2 | DMF | 75 |
| 3 | 70 | 10 | 1.2 | DMF | 92 |
| 4 | 70 | 5 | 1.2 | DMF | 88 |
| 5 | 70 | 10 | 1.5 | DMF | 95 |
Similarly, for a lithiation-formylation sequence, the choice of the organolithium reagent, solvent, temperature, and formylating agent are crucial. The use of flow reactors allows for precise control over the low temperatures often required for these reactions.
Control of Regioselectivity and Chemoselectivity
Regioselectivity: In the synthesis of this compound, the formylation of 1-fluoro-3,5-dimethoxybenzene must occur at the C2 position. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the electrophilic substitution. The two methoxy groups are strongly activating and ortho-, para-directing. The fluorine atom is deactivating via its inductive effect but is also ortho-, para-directing. In this case, the formylation is directed to the position between the two highly activating methoxy groups. The Vilsmeier-Haack reaction is known to be sensitive to steric hindrance, which would further favor formylation at the less hindered C2 position over the C6 position (which is flanked by a methoxy group and a fluorine atom). jk-sci.com
In a continuous flow setting, the precise control over reaction conditions can further enhance regioselectivity. For instance, by maintaining a low and constant temperature, the kinetic product is often favored, which in this case is the desired 2-formylated product.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of more complex structural analogues of this compound, which may contain other reactive sites, chemoselectivity becomes a critical consideration. For example, if the substrate contained another functional group susceptible to formylation or reaction with the Vilsmeier reagent, the reaction conditions would need to be carefully tuned. The milder reaction conditions and shorter reaction times achievable in flow chemistry can often lead to improved chemoselectivity compared to batch processes.
The following table presents a hypothetical study on the regioselectivity of the Vilsmeier-Haack reaction on a related substrate in a continuous flow system.
| Substrate | Reaction Conditions | Major Product | Minor Product | Regioselectivity (Major:Minor) |
|---|---|---|---|---|
| 1,3-Dimethoxybenzene | POCl₃/DMF, 60°C, 5 min | 2,4-Dimethoxybenzaldehyde | - | >99:1 |
| 3-Fluoroanisole | POCl₃/DMF, 70°C, 8 min | 2-Fluoro-4-methoxybenzaldehyde | 4-Fluoro-2-methoxybenzaldehyde | 90:10 |
| 1-Fluoro-3,5-dimethoxybenzene | POCl₃/DMF, 70°C, 10 min | This compound | - | >98:2 |
Stereochemical Considerations in Synthesis (if applicable)
For the synthesis of the achiral molecule this compound, stereochemical considerations are not applicable. However, when considering the synthesis of structural analogues that may contain chiral centers, flow chemistry can offer significant advantages in controlling stereochemistry. The precise control over temperature, mixing, and residence time can influence the stereochemical outcome of a reaction. For reactions involving chiral catalysts, immobilization of the catalyst in a packed-bed reactor can allow for its continuous use and easy separation from the product stream, which is a significant advantage in stereoselective synthesis. liberty.edu
Reactivity and Mechanistic Investigations of 2 Fluoro 4,6 Dimethoxybenzaldehyde
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is determined by the nature of the substituents already present.
The regioselectivity of electrophilic aromatic substitution on the 2-Fluoro-4,6-dimethoxybenzaldehyde ring is complex due to the competing directing effects of the substituents.
Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups at positions 4 and 6 are powerful activating groups. They donate electron density to the benzene ring through a strong resonance effect (+M). This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In this molecule, the methoxy groups would direct incoming electrophiles to positions 3 and 5.
Fluorine Atom (-F): The fluorine atom at position 2 is a halogen. Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect (-I), which pulls electron density away from the ring. However, they are also ortho, para-directors because they can donate electron density through a resonance effect (+M) via their lone pairs. The inductive effect generally outweighs the resonance effect, making the ring less reactive, but the resonance effect still determines the position of substitution. Due to poor orbital overlap between the carbon 2p and halogen 3p (and larger) orbitals, this resonance effect is weaker for Cl, Br, and I. However, for fluorine, the 2p-2p orbital overlap is better, and its resonance effect can be more significant, sometimes making fluorobenzene (B45895) even more reactive than benzene at the para position.
Aldehyde Group (-CHO): The aldehyde group at position 1 is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. This makes the aromatic ring significantly less reactive towards electrophiles. Aldehyde groups are meta-directors, directing incoming electrophiles to the position meta to themselves, which in this case would be positions 3 and 5.
| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |
| Aldehyde | 1 | -I, -M (Withdrawing) | Deactivating | Meta (to C3, C5) |
| Fluorine | 2 | -I > +M (Withdrawing) | Deactivating | Ortho, Para (to C3) |
| Methoxy | 4 | +M > -I (Donating) | Activating | Ortho, Para (to C3, C5) |
| Methoxy | 6 | +M > -I (Donating) | Activating | Ortho (to C5) |
The standard approach involves calculating the relative energies of the possible transition states, often approximated by the stabilities of the sigma-complex (or Wheland) intermediates that form upon attack of the electrophile at different positions on the aromatic ring. The position that leads to the most stable intermediate (lowest energy transition state) is predicted to be the major product.
For this compound, a computational model would involve:
Defining the geometry of the starting molecule and the electrophile.
Simulating the attack of the electrophile at each available position on the ring (C3 and C5).
Calculating the energy of the resulting sigma-complex intermediates. The stability of these carbocationic intermediates is enhanced by resonance and inductive effects of the substituents. The methoxy groups are particularly effective at stabilizing an adjacent positive charge through resonance.
Comparing the energies to determine the most favorable reaction pathway. It is expected that calculations would confirm that the intermediates for substitution at C3 and C5 are significantly lower in energy than at other positions, with C5 likely being the most favored site due to reduced steric hindrance.
Such models can fail for certain reactions, like the nitration of some monosubstituted benzenes, unless more complex factors like explicit solvent molecules are included.
Nucleophilic Addition and Substitution Reactions at the Aldehyde Moiety
The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is central to many important transformations of this compound.
The aldehyde group readily participates in condensation reactions to form new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. The reaction proceeds via nucleophilic addition to the aldehyde carbonyl, followed by dehydration to yield an α,β-unsaturated product. This compound is expected to react readily in Knoevenagel condensations, similar to other substituted benzaldehydes.
Aldol (B89426) and Claisen-Schmidt Condensations: While the Aldol condensation typically refers to the reaction between two aldehydes or ketones, the mixed or directed variant known as the Claisen-Schmidt condensation is highly relevant. In this reaction, an aldehyde without α-hydrogens, such as this compound, is reacted with a ketone in the presence of a
Oxidation and Reduction Chemistry
The aldehyde functional group in this compound is readily susceptible to both oxidation and reduction, allowing for the synthesis of a variety of derivatives.
The oxidation of the aldehyde group in this compound to a carboxylic acid, 2-fluoro-4,6-dimethoxybenzoic acid, is a key transformation. A common and efficient method for this conversion is the Pinnick oxidation. wikipedia.orgnih.gov This method utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant under mildly acidic conditions, which are well-tolerated by a wide range of other functional groups. wikipedia.orgnih.gov The reaction mechanism is believed to involve the formation of chlorous acid (HClO₂) in situ, which then reacts with the aldehyde. nih.gov
A typical procedure involves dissolving the aldehyde in a buffered solution (e.g., with sodium dihydrogen phosphate, NaH₂PO₄) in a solvent system like tert-butanol (B103910) and water, followed by the addition of a scavenger such as 2-methyl-2-butene (B146552) to quench the hypochlorous acid (HOCl) byproduct. wikipedia.org The reaction proceeds to selectively oxidize the aldehyde to the corresponding carboxylic acid. Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can also be used, but the Pinnick oxidation is often preferred due to its mild conditions and high selectivity. researchgate.net
Table 1: Selective Oxidation of this compound
| Oxidizing Agent | Co-reagents/Solvent | Product | Yield (%) | Reference |
| Sodium Chlorite (NaClO₂) | NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | 2-Fluoro-4,6-dimethoxybenzoic acid | High | wikipedia.orgnih.gov |
| Potassium Permanganate (KMnO₄) | Acetone/Water | 2-Fluoro-4,6-dimethoxybenzoic acid | Moderate to High | researchgate.net |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 2-Fluoro-4,6-dimethoxybenzoic acid | Moderate | researchgate.net |
Note: The yields are general and can vary based on specific reaction conditions.
The aldehyde group can be selectively reduced to a primary alcohol, (2-fluoro-4,6-dimethoxyphenyl)methanol, or further to a methyl group, 1-fluoro-2,5-dimethoxy-3-methylbenzene.
For the reduction to the corresponding benzyl (B1604629) alcohol, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). NaBH₄ is a milder reagent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. LiAlH₄ is a more powerful reducing agent and is used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
For the complete reduction of the aldehyde to an alkane (a methyl group), harsher conditions are required. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base (like KOH) at high temperatures in a high-boiling solvent (like ethylene (B1197577) glycol), is a common method. Another approach is the Clemmensen reduction, which uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. The choice between these two methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.
Table 2: Controlled Reduction of this compound
| Reducing Agent | Solvent | Product | Typical Conditions | Reference |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (2-Fluoro-4,6-dimethoxyphenyl)methanol | Room Temperature | General Knowledge |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether/THF | (2-Fluoro-4,6-dimethoxyphenyl)methanol | 0°C to Room Temperature | General Knowledge |
| Hydrazine (N₂H₄)/KOH | Ethylene Glycol | 1-Fluoro-2,5-dimethoxy-3-methylbenzene | High Temperature | General Knowledge |
| Zinc-Mercury Amalgam (Zn(Hg))/HCl | Water/Toluene | 1-Fluoro-2,5-dimethoxy-3-methylbenzene | Reflux | General Knowledge |
Cyclization and Rearrangement Reactions
This compound serves as a valuable building block in the synthesis of various heterocyclic systems and can participate in rearrangement reactions.
The aldehyde functionality of this compound is a key feature that allows its use in a variety of condensation reactions to form heterocyclic rings.
Quinoline (B57606) Synthesis: Quinolines are an important class of nitrogen-containing heterocycles. One common method for their synthesis is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. While this compound itself is not an o-aminoaryl aldehyde, it can be used in other quinoline syntheses like the Doebner-von Miller reaction or the Combes quinoline synthesis after appropriate functionalization. For instance, condensation with anilines and pyruvic acid can lead to quinoline-4-carboxylic acids. purdue.edu
Pyrimidine (B1678525) Synthesis: Pyrimidines are another class of significant heterocycles. They can be synthesized through the reaction of a 1,3-dicarbonyl compound with an amidine. This compound can be a precursor to the required dicarbonyl component through reactions like the Claisen-Schmidt condensation with a ketone, followed by further transformations. The resulting chalcone (B49325) can then react with guanidine (B92328) or urea (B33335) to form the pyrimidine ring. nih.gov
Aurone Synthesis: Aurones, a class of flavonoids, can be synthesized by the condensation of a benzofuranone with a benzaldehyde (B42025) derivative. researchgate.net Specifically, 4,6-dimethoxybenzofuran-3(2H)-one can be condensed with this compound in the presence of a base to yield the corresponding aurone. researchgate.net
Table 3: Examples of Heterocyclic Ring Formation
| Heterocycle | Reaction Type | Key Reactants | General Conditions | Reference |
| Quinolines | Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl (from aldehyde) | Acid catalysis, Heat | purdue.edu |
| Pyrimidines | Biginelli Reaction | β-Diketone (from aldehyde), Urea/Thiourea, Ethyl acetoacetate | Acid catalysis | nih.gov |
| Aurones | Aldol Condensation | 4,6-Dimethoxybenzofuran-3(2H)-one | Base catalysis (e.g., KOH in Methanol) | researchgate.net |
While specific examples of pericyclic reactions and intramolecular rearrangements involving this compound are not extensively documented in readily available literature, its derivatives can be expected to participate in such transformations.
Wittig Reaction: The aldehyde group of this compound can readily undergo the Wittig reaction. organic-chemistry.org This reaction involves a phosphonium (B103445) ylide to convert the carbonyl group into an alkene. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide used. organic-chemistry.org This provides a powerful method for carbon-carbon bond formation and the synthesis of various substituted styrenes. youtube.comyoutube.com
Diels-Alder Reaction: The aldehyde group itself is not a typical diene or dienophile for the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com However, derivatives of this compound, such as those where the aldehyde is converted into a conjugated diene system, could potentially act as dienes in [4+2] cycloaddition reactions. organic-chemistry.orgmasterorganicchemistry.com For example, a Wittig reaction with a suitable phosphonium ylide could generate a diene that could then participate in a Diels-Alder reaction.
Intramolecular Rearrangements: The potential for intramolecular rearrangements would largely depend on the specific derivatives of this compound being considered. For instance, a Baeyer-Villiger oxidation could lead to a formate (B1220265) ester, which might undergo further rearrangement under certain conditions. However, specific, well-documented examples of such rearrangements for this particular compound are scarce in the literature.
Table 4: Potential Pericyclic and Rearrangement Reactions
| Reaction Type | Reactant Type | Product Type | Key Features | Reference |
| Wittig Reaction | Phosphonium Ylide | Alkene | Forms C=C bond, stereoselectivity depends on ylide | organic-chemistry.orgyoutube.comyoutube.com |
| Diels-Alder Reaction | Diene (from derivative) | Cyclohexene derivative | [4+2] cycloaddition, forms a six-membered ring | organic-chemistry.orgmasterorganicchemistry.com |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Fluoro 4,6 Dimethoxybenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 2-Fluoro-4,6-dimethoxybenzaldehyde, offering a detailed picture of its atomic framework.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the covalent framework of the molecule. sdsu.eduyoutube.comyoutube.com
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another, typically separated by two or three bonds. sdsu.edu In derivatives of this compound, COSY spectra would confirm the connectivity of aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlation between protons and the carbons to which they are attached. sdsu.eduyoutube.com This is crucial for assigning the carbon signals of the methoxy (B1213986) groups and the aromatic CH moieties.
HMBC (Heteronuclear Multiple Bond Correlation) elucidates longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This technique is instrumental in confirming the placement of the aldehyde group and the methoxy groups relative to the aromatic protons and the fluorine atom. For example, correlations would be expected between the aldehyde proton and the C1 and C2 carbons of the ring, as well as between the methoxy protons and their attached carbons (C4 and C6).
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of whether they are connected through bonds. researchgate.netnih.gov This is particularly valuable for determining stereochemistry and conformation. For instance, NOESY can confirm the ortho relationship between specific aromatic protons and the methoxy groups by showing spatial proximity. researchgate.net
A hypothetical summary of expected 2D NMR correlations for this compound is presented below.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| Aldehyde-H | Aromatic-H3/H5 | Aldehyde-C | C1, C2, C6 | Aromatic-H3/H5, Methoxy-H (at C6) |
| Aromatic-H3 | Aromatic-H5 | C3 | C1, C2, C4, C5 | Aromatic-H5, Methoxy-H (at C4) |
| Aromatic-H5 | Aromatic-H3 | C5 | C1, C3, C4, C6 | Aromatic-H3, Methoxy-H (at C4/C6) |
| Methoxy-H (at C4) | None | C4-OCH₃ | C3, C4, C5 | Aromatic-H3, Aromatic-H5 |
| Methoxy-H (at C6) | None | C6-OCH₃ | C1, C5, C6 | Aldehyde-H, Aromatic-H5 |
Note: Numbering assumes the aldehyde group is at position 1.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.orgbiophysics.org
The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the neighboring substituents. alfa-chemistry.com The electron-donating methoxy groups and the electron-withdrawing aldehyde group will affect the electron density around the fluorine, resulting in a characteristic chemical shift. For aromatic fluorine compounds (ArF), the chemical shift range typically falls between +80 to +170 ppm relative to a CFCl₃ standard. ucsb.edu
Furthermore, spin-spin coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides valuable structural information. wikipedia.org These couplings can occur through bonds over several bond lengths (e.g., ³J_HF, ⁴J_HF) and their magnitudes can help to confirm the substitution pattern on the aromatic ring. Through-space coupling, observable in NOESY spectra, can also occur between the fluorine atom and protons that are spatially close, further aiding in conformational analysis. biophysics.org
Table 2: Typical ¹⁹F NMR Parameters
| Parameter | Description | Typical Value Range for Ar-F |
| Chemical Shift (δ) | Indicates the electronic environment of the fluorine nucleus. | +80 to +170 ppm |
| ¹H-¹⁹F Coupling (J_HF) | Scalar coupling between fluorine and proton nuclei through bonds. | 2-10 Hz (for ³J and ⁴J) |
| ¹³C-¹⁹F Coupling (J_CF) | Scalar coupling between fluorine and carbon nuclei through bonds. | Varies significantly with number of bonds. |
Dynamic NMR (DNMR) studies can provide information on the rotational barriers and conformational preferences of the molecule, particularly concerning the rotation of the aldehyde and methoxy groups. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, rotation around single bonds may be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing these signals to coalesce. Analysis of these temperature-dependent spectral changes can provide quantitative data on the energy barriers associated with these conformational interchanges. nih.gov For this compound, DNMR could be used to study the rotational barrier of the C-C bond between the aromatic ring and the aldehyde group.
X-ray Diffraction Crystallography
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles.
A single-crystal X-ray diffraction study of this compound or its derivatives would reveal its precise solid-state conformation. nih.gov Key parameters that would be determined include:
The planarity of the benzaldehyde (B42025) moiety.
The orientation of the methoxy groups relative to the aromatic ring.
The precise bond lengths and angles, which can be compared with theoretical calculations.
Table 3: Hypothetical Key Geometric Parameters from X-ray Crystallography
| Parameter | Expected Value/Observation |
| C-F Bond Length | ~1.35 Å |
| C-O (methoxy) Bond Lengths | ~1.36 Å (aromatic C), ~1.42 Å (methyl C) |
| C=O (aldehyde) Bond Length | ~1.21 Å |
| Aromatic Ring Geometry | Largely planar, with minor distortions due to substituents. |
| Aldehyde Group Orientation | The dihedral angle between the aldehyde group and the aromatic ring. |
| Methoxy Group Conformation | The torsion angles defining the orientation of the methyl groups. |
The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular interactions. rsc.org For this compound, several types of interactions are expected to play a role in its crystal packing:
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic or aldehyde protons as donors and the methoxy or aldehyde oxygen atoms as acceptors are likely to be present.
Halogen Bonding: The fluorine atom can act as a halogen bond acceptor.
van der Waals Forces: These non-specific interactions are ubiquitous and contribute significantly to the crystal packing. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman)
The vibrational spectrum of a substituted benzaldehyde is complex, with contributions from the benzene ring, the aldehyde group, and the various substituents. The assignment of these vibrational modes is typically achieved by comparing experimental spectra with those of known related compounds and with theoretical predictions.
While a specific vibrational analysis for this compound is not available, data from related compounds such as 2-fluoro-4-bromobenzaldehyde and various methoxy-substituted benzaldehydes can provide a basis for expected characteristic frequencies. For instance, studies on similar molecules allow for the confident assignment of key vibrational modes. nist.gov
Table 1: Predicted Characteristic Vibrational Modes for this compound based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H stretching (aldehyde) | 2900 - 2800 and 2800 - 2700 | Fermi resonance doublet for the aldehydic C-H stretch. |
| C-H stretching (methoxy) | 3000 - 2850 | Asymmetric and symmetric stretching of the methyl groups. |
| C=O stretching (aldehyde) | 1710 - 1680 | Characteristic strong absorption for the carbonyl group. |
| C-C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the benzene ring. |
| C-F stretching | 1250 - 1100 | Stretching vibration of the carbon-fluorine bond. |
| C-O stretching (methoxy) | 1300 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Asymmetric and symmetric stretching of the aryl-alkyl ether linkage. |
| C-H bending (in-plane) | 1300 - 1000 | Bending vibrations of C-H bonds within the plane of the ring. |
| C-H bending (out-of-plane) | 900 - 675 | Bending vibrations of C-H bonds out of the plane of the ring. |
This table is a generalized prediction based on data for various substituted benzaldehydes.
Density Functional Theory (DFT) has become a powerful tool for predicting the vibrational frequencies of molecules. By creating a computational model of the molecule, its vibrational modes can be calculated and then compared with experimental FT-IR and Raman data. This correlation allows for a more precise and confident assignment of the observed spectral bands.
For example, studies on 2-fluoro-4-bromobenzaldehyde and other halogenated benzaldehydes have demonstrated a strong correlation between experimental vibrational frequencies and those calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. nist.gov A similar approach for this compound would be expected to yield a reliable prediction of its vibrational spectrum, aiding in the assignment of its characteristic modes. The agreement between calculated and experimental spectra for related molecules like 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291) further supports the validity of this approach. sigmaaldrich.com
Table 2: Illustrative Correlation of Experimental and Computational Vibrational Frequencies for a Related Benzaldehyde Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| ν(C=O) | 1695 | 1705 | Carbonyl stretch |
| ν(C-F) | 1240 | 1255 | Carbon-Fluorine stretch |
| νas(C-O-C) | 1260 | 1270 | Asymmetric C-O-C stretch |
| νs(C-O-C) | 1040 | 1050 | Symmetric C-O-C stretch |
This table is for illustrative purposes and does not represent actual data for this compound.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments.
For this compound (C₉H₉FO₃), the theoretical exact mass can be calculated. While direct HRMS data for this compound is not published, the exact mass of its isomer, 4-Fluoro-2,6-dimethoxybenzaldehyde, is reported as 184.05357231 Da. biosynth.com This value would be identical for this compound.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₉H₉FO₃ |
| Theoretical Exact Mass | 184.0536 Da |
| Monoisotopic Mass | 184.05357231 Da |
Data based on the isomeric compound 4-Fluoro-2,6-dimethoxybenzaldehyde. biosynth.com
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This technique provides detailed structural information by revealing the molecule's fragmentation pathways.
While no specific MS/MS studies on this compound have been found, the fragmentation of benzaldehyde derivatives typically involves characteristic losses. For a compound like this compound, the following fragmentation pathways can be anticipated:
Loss of a methyl group (-CH₃): This is a common fragmentation for methoxy-substituted compounds, leading to a fragment ion with a mass of [M-15]⁺.
Loss of a formyl radical (-CHO): The cleavage of the aldehyde group would result in a fragment ion with a mass of [M-29]⁺.
Loss of carbon monoxide (-CO): Following the loss of the formyl hydrogen, the loss of CO can occur, leading to a fragment ion with a mass of [M-29]⁺.
Consecutive losses: A combination of the above losses, such as the loss of a methyl group followed by the loss of carbon monoxide, can also be observed.
The presence of the fluorine atom would also influence the fragmentation pattern, and its retention or loss in various fragments would provide further structural information.
Computational and Theoretical Chemistry of 2 Fluoro 4,6 Dimethoxybenzaldehyde
Quantum Chemical Calculations of Electronic Structure and Properties
Density Functional Theory (DFT) Studies of Ground State Geometry and Energy
No published studies containing DFT calculations for the ground state geometry and energy of 2-Fluoro-4,6-dimethoxybenzaldehyde were found. Such studies would typically involve optimizing the molecule's structure to find the lowest energy conformation and calculating properties like bond lengths, bond angles, and total energy.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Specific FMO analysis, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not available. This analysis is crucial for predicting the compound's reactivity and its interactions in chemical reactions.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution
There are no available EPS maps for this compound. These maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Reaction Mechanism Elucidation via Transition State Theory
Potential Energy Surface (PES) Mapping for Key Reactions
No research detailing the potential energy surfaces for reactions involving this compound has been published. PES mapping is essential for understanding the pathways of chemical reactions.
Activation Energy and Reaction Coordinate Analysis
Without PES mapping and transition state studies, data on the activation energies and reaction coordinates for key reactions of this compound are not available. This information is vital for determining reaction kinetics and mechanisms.
Solvent Effects on Reaction Pathways
The polarity of the solvent is a critical factor that can influence the reaction pathways of organic molecules by altering the energies of the ground state, transition states, and products. For this compound, the presence of a polar carbonyl group and ether linkages suggests that its reactivity will be sensitive to the solvent environment.
Theoretical studies on other substituted aromatic compounds have demonstrated that solvent effects can be significant. For instance, investigations into substituted nitrobenzene (B124822) have shown that the dipole moment of the molecule can be reduced in the presence of a solvent, which in turn affects its electronic properties and reactivity. smf.mx Similarly, studies on chalcone (B49325) derivatives in various solvents have revealed that bathochromic shifts in absorption and fluorescence spectra occur with increasing solvent polarity, indicating stabilization of the excited state. nih.gov
For this compound, it can be inferred that polar solvents would stabilize polar transition states, potentially accelerating reactions such as nucleophilic additions to the carbonyl group. The conductor-like polarizable continuum model (CPCM) is a common computational method used to simulate these solvent effects, providing insights into how the solvent medium can modulate reaction barriers and thermodynamic stabilities. smf.mx
Table 1: Predicted Solvent Effects on the Reactivity of this compound (Hypothetical)
| Solvent Type | Predicted Effect on Nucleophilic Addition | Rationale |
| Non-polar (e.g., Hexane) | Slower reaction rate | Minimal stabilization of the polar transition state. |
| Polar Aprotic (e.g., Acetone) | Moderate rate enhancement | Stabilization of the polar transition state through dipole-dipole interactions. |
| Polar Protic (e.g., Ethanol) | Significant rate enhancement | Stabilization of the transition state via hydrogen bonding with the carbonyl oxygen. |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful tool to explore the dynamic behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with their surroundings over time.
The conformational landscape of this compound is primarily defined by the rotation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring. The presence of ortho-substituents (fluorine and a methoxy group) introduces steric hindrance that significantly influences the preferred conformations and the energy barriers to rotation.
Computational studies on ortho-substituted benzaldehydes and other aromatic systems provide a framework for understanding these rotational barriers. tandfonline.comnih.govrsc.orgmdpi.com For instance, research on para-substituted anilines and benzaldehydes has shown a strong correlation between the rotational barrier and the electronic nature of the substituents. researchgate.netugm.ac.id In the case of this compound, the interplay between the electron-withdrawing fluorine and electron-donating methoxy groups, coupled with steric repulsion, will dictate the rotational energy profile. It is expected that the aldehyde group will have a significant rotational barrier due to steric clashes with the ortho-methoxy group. The planarity of the amide bond in ortho-substituted tertiary aromatic amides has been shown to be influenced by such substitutions, which can be analogously considered for the aldehyde group. nih.gov
Table 2: Estimated Rotational Barriers for this compound (Based on Analogous Systems)
| Rotating Group | Estimated Rotational Barrier (kcal/mol) | Key Influencing Factors |
| Aldehyde (-CHO) | 5 - 10 | Steric hindrance from ortho-methoxy group, electronic effects. |
| Methoxy (-OCH₃) at C4 | 2 - 4 | Minimal steric hindrance from adjacent hydrogens. |
| Methoxy (-OCH₃) at C6 | 4 - 8 | Steric interaction with the ortho-aldehyde group. |
In solution and condensed phases, this compound can participate in a variety of intermolecular interactions that govern its physical properties and assembly. These interactions include dipole-dipole forces, London dispersion forces, and potentially weak C-H···O and C-H···F hydrogen bonds.
Studies on multi-substituted benzaldehyde (B42025) derivatives have highlighted the importance of weak C-H···O hydrogen bonds and π-π stacking interactions in the formation of supramolecular networks. nih.gov The carbonyl group is a key participant in forming diverse synthons through these weak interactions. nih.gov The fluorine atom in this compound can also engage in intermolecular contacts, as observed in other fluorinated aromatic compounds. acs.org Molecular dynamics simulations can be employed to model the collective effect of these interactions, predicting properties such as solubility and crystal packing. The formyl group in benzaldehyde is known to create a permanent dipole moment, leading to stronger intermolecular interactions compared to non-polar benzene. chemicalbook.com
Quantitative Structure-Property Relationship (QSPR) Modeling (if applicable to non-biological properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.goviupac.orgrsc.orgnih.gov While specific QSPR models for this compound are not available, general models developed for aromatic aldehydes and other organic compounds can provide estimations for its properties.
QSPR studies often utilize molecular descriptors calculated from the molecular structure to predict properties like boiling point, solubility, and chromatographic retention times. nih.gov For a molecule like this compound, descriptors would account for its size, shape, and electronic features, including the presence of the fluorine atom and the methoxy and aldehyde groups. Research on a diverse set of organic compounds has shown that properties like boiling points can be predicted with reasonable accuracy using a limited number of descriptors that account for dispersion interactions and hydrogen bonding. iupac.org Such models could be applied to estimate the non-biological physical properties of this compound.
Applications of 2 Fluoro 4,6 Dimethoxybenzaldehyde in Advanced Organic Synthesis
Precursor in Complex Molecule Synthesis
The strategic placement of the fluoro and dimethoxy groups on the benzaldehyde (B42025) ring allows this molecule to serve as a tailored starting material for the construction of more complex molecular architectures.
While direct application in the total synthesis of a specific natural product is not widely reported in the literature, 2-fluoro-4,6-dimethoxybenzaldehyde serves as an intermediate in the synthesis of complex heterocyclic structures that are core to certain biologically active molecules. Its role is primarily as a synthetic intermediate for building blocks used in creating analogues of pharmacologically relevant compounds, such as orexin (B13118510) receptor antagonists. googleapis.comgoogle.com These antagonists are under investigation for treating a variety of conditions, including sleep disorders like insomnia, by modulating the activity of orexin peptides in the brain. googleapis.com
The most clearly documented use of this compound is as an advanced synthetic intermediate. A key example is found in patent literature detailing the synthesis of lactam derivatives for use as orexin receptor antagonists. googleapis.comgoogle.com
In this context, the compound arises as a minor regioisomer from a Vilsmeier-Haack reaction performed on 3,5-dimethoxyfluorobenzene. googleapis.com The primary product of this reaction is the isomeric 4-fluoro-2,6-dimethoxybenzaldehyde.
Reaction Details:
| Reactant | Reagents | Products | Product Ratio |
|---|
Table based on data from patent EP 2638008 B1. googleapis.com
The patent notes that while this compound is the minor product, the isomeric mixture can be carried forward, and the desired component derived from the major isomer can be separated after subsequent chemical transformations. googleapis.com This identifies the compound as a known, albeit less favored, intermediate in the synthetic route towards complex pharmaceutical targets.
Building Block for Functional Organic Materials
A comprehensive review of scientific literature and patent databases did not yield specific examples of this compound being utilized as a building block for functional organic materials. The following subsections reflect this lack of available data.
There is currently no specific information available in peer-reviewed literature or patents that describes the use of this compound as a monomer in the synthesis of specialty polymers.
There is currently no specific information available in peer-reviewed literature or patents that details the application of this compound as a precursor for the development of optoelectronic materials or dyes.
Role in the Development of Novel Chemical Methodologies
A thorough search of the chemical literature did not reveal instances where this compound was employed specifically for the development of novel chemical methodologies. Its mention is currently confined to its role as a synthetic intermediate rather than a tool for methodological innovation.
Ligand Precursors for Catalysis
While direct applications of this compound as a precursor for catalytic ligands are not widely reported in scientific literature, its structure suggests significant potential for the synthesis of novel chiral ligands. The aldehyde functional group serves as a convenient handle for condensation reactions with chiral amines or diamines to form Schiff base ligands. For instance, the reaction of a substituted benzaldehyde with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, is a common method for preparing chiral Schiff base ligands. nih.gov
The electronic properties imparted by the fluoro and dimethoxy substituents on the benzaldehyde ring can influence the properties of the resulting ligand and its metal complexes. The strong electron-withdrawing nature of the fluorine atom can affect the electron density at the metal center in a complex, which in turn can modulate its catalytic activity and selectivity. nih.gov Conversely, the electron-donating methoxy (B1213986) groups can also play a role in tuning the electronic environment. This interplay of electronic effects is a key strategy in ligand design for asymmetric catalysis.
The general synthetic approach to creating such ligands is illustrated in the table below, showcasing a hypothetical reaction based on established chemical principles.
| Reactant 1 | Reactant 2 | Ligand Type | Potential Application |
| This compound | Chiral Diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) | Chiral Schiff Base | Asymmetric Catalysis |
| This compound | Chiral Amino Alcohol | Chiral Oxazoline | Asymmetric Catalysis |
Changes in the electronic, steric, and geometric properties of a ligand can significantly alter the orbitals of the metal center, thereby affecting its catalytic properties. In asymmetric catalyst systems, even minor adjustments to the ligand's donating ability or the size of its substituents can have a profound impact on the catalyst's efficiency and enantioselectivity. nih.gov
Reagents in Stereoselective and Asymmetric Transformations
The participation of substituted benzaldehydes in stereoselective and asymmetric reactions is a cornerstone of modern organic synthesis. Although specific research detailing the use of this compound in such transformations is limited, its reactivity can be inferred from studies on analogous compounds. The stereochemical outcome of reactions involving aldehydes is often influenced by the steric and electronic nature of the substituents on the aromatic ring. rsc.org
For example, in catalytic asymmetric additions to aldehydes, the facial selectivity of the nucleophilic attack is directed by the chiral catalyst, but the inherent properties of the aldehyde substrate can either enhance or diminish the stereochemical control. The presence of ortho-substituents on the benzaldehyde can have a notable effect on the stereoselectivity of certain reactions, such as the Wittig reaction. rsc.org
Fluorinated β-amino alcohol ligands have been successfully employed in various asymmetric transformations, including the alkylation of aldehydes. rsc.org The incorporation of fluorine atoms into chiral ligands can lead to an increase in the acidity of hydroxyl groups, which can result in more compact transition states and, consequently, increased asymmetric induction. rsc.org While this example focuses on the ligand, it highlights the significant role fluorine can play in the stereochemical environment of a reaction.
Furthermore, catalytic asymmetric nucleophilic fluorination has been achieved using BF3·Et2O as a fluorine source in the presence of a chiral iodine catalyst, leading to the formation of various chiral fluorinated products with high diastereoselectivities and enantioselectivities. nih.gov This demonstrates the feasibility of incorporating fluorine stereoselectively.
The potential of this compound as a reagent in stereoselective synthesis is summarized in the hypothetical reaction data below, based on well-established asymmetric reaction types.
| Reaction Type | Chiral Catalyst/Reagent | Potential Product | Expected Stereoselectivity |
| Asymmetric Aldol (B89426) Addition | Chiral Proline Derivative | Chiral β-Hydroxy Carbonyl | High |
| Asymmetric Allylation | Chiral Boron Reagent | Chiral Homoallylic Alcohol | High |
| Asymmetric Cyanohydrin Synthesis | Chiral Lewis Base | Chiral Cyanohydrin | High |
The development of new organocatalytic enantioselective fluorination processes is an active area of research. chimia.ch The strategic placement of fluorine and methoxy groups in this compound could offer unique electronic and steric biases, making it an interesting substrate for exploration in novel asymmetric methodologies.
Future Research Directions and Emerging Trends
Exploration of Untapped Reactivity Profiles and Novel Transformations
The reactivity of 2-Fluoro-4,6-dimethoxybenzaldehyde is largely dictated by the electronic and steric effects of its substituents. The aldehyde group is a versatile handle for numerous transformations, while the fluoro and methoxy (B1213986) groups modulate the reactivity of the aromatic ring. Future research will likely focus on leveraging this unique electronic environment to explore reactions that are currently underexplored for this specific substrate.
C-H Functionalization: The electron-rich nature of the aromatic ring, due to the two methoxy groups, makes it a prime candidate for directed C-H activation and functionalization reactions. Research could target the regioselective introduction of new functional groups at the C3 and C5 positions, guided by the existing substituents.
Photoredox and Electrocatalysis: The electronic properties of the molecule suggest it could be a valuable substrate in photoredox and electrochemical reactions. Investigating its behavior under various catalytic conditions could lead to novel, sustainable methods for constructing complex molecules.
Advanced Condensation Reactions: Beyond standard transformations like Wittig or Horner-Wadsworth-Emmons reactions, there is an opportunity to employ this aldehyde in more complex, multicomponent reactions. The electronic bias provided by the substituents could impart unique selectivity and reactivity in such transformations. For instance, the influence of differently positioned fluoro-substituents has been shown to impact the outcomes of coupling reactions in the synthesis of complex molecules like flavones. mdpi.com
A potential area of investigation is its use in reactions where electronic effects are critical, as illustrated by the varying success of Buchwald-Hartwig amination with differently substituted anilines. mdpi.com
Integration of this compound into Automated and High-Throughput Synthesis Platforms
The progression of chemical synthesis towards automation and high-throughput experimentation offers a significant opportunity for the application of this compound. sigmaaldrich.com These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties. nih.govnih.gov
As a functionalized aldehyde, this compound is an ideal building block for such automated platforms. It can be readily employed in a variety of reactions that are amenable to high-throughput formats, such as reductive aminations, Ugi reactions, and Suzuki couplings (after conversion of the aldehyde to a halide or triflate). The integration of this building block into automated workflows can significantly accelerate the medicinal chemistry "design-make-test-analyze" cycle. nih.gov
For example, a high-throughput platform could be used to react this compound with a diverse set of amines via reductive amination to quickly generate a library of substituted benzylamines for biological screening.
Table 1: Hypothetical High-Throughput Reductive Amination Library Synthesis
| Well | Amine Component | Product Scaffold | Potential Application Area |
| A1 | Piperazine | 1-((2-Fluoro-4,6-dimethoxyphenyl)methyl)piperazine | CNS Agents, Scaffolds |
| A2 | Aniline | N-((2-Fluoro-4,6-dimethoxyphenyl)methyl)aniline | Material Science, Agrochemicals |
| A3 | Glycine Methyl Ester | Methyl 2-(((2-fluoro-4,6-dimethoxyphenyl)methyl)amino)acetate | Peptidomimetics, Drug Discovery |
| A4 | 4-Aminophenol | 4-(((2-Fluoro-4,6-dimethoxyphenyl)methyl)amino)phenol | Antioxidants, Polymer Monomers |
Automated synthesizers, which utilize pre-packaged reagent cartridges, can perform synthesis, purification, and analysis with minimal human intervention, making the process highly efficient. sigmaaldrich.com The use of such platforms for generating libraries of complex molecules, including potential covalent inhibitors for biological targets, has been successfully demonstrated. nih.gov
Advanced Computational Predictions for Future Synthetic Applications and Material Science
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and reducing the time and resources spent on trial-and-error approaches. For this compound, methods like Density Functional Theory (DFT) can be employed to predict a range of properties.
Reactivity Prediction: DFT calculations can map the electron density of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. This can predict the regioselectivity of reactions like aromatic substitution or the facial selectivity of additions to the carbonyl group.
Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of new compounds derived from this aldehyde.
Material Properties: For applications in material science, computational tools can predict electronic properties such as the HOMO/LUMO gap, ionization potential, and electron affinity. These predictions are crucial for designing new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 2: Computationally Predictable Properties and Their Relevance
| Predicted Property | Computational Method | Relevance to Research |
| Molecular Electrostatic Potential | DFT, Hartree-Fock | Predicts sites for electrophilic/nucleophilic attack, guiding reaction design. |
| HOMO/LUMO Energies | DFT, TD-DFT | Assesses electronic properties for potential use in organic electronics. |
| Bond Dissociation Energies | DFT | Predicts the likelihood of specific bond cleavages in reaction mechanisms. |
| NMR Chemical Shifts | GIAO, CSGT (within DFT) | Aids in the structural elucidation of novel synthetic products. |
By simulating reaction pathways and transition states, researchers can gain mechanistic insights and optimize reaction conditions before ever stepping into the lab.
Interdisciplinary Research with Allied Chemical Sciences
The unique structural and electronic features of this compound make it a valuable scaffold for interdisciplinary research, bridging synthetic organic chemistry with medicinal chemistry, chemical biology, and materials science.
Medicinal Chemistry and Chemical Biology: Fluorine-containing molecules are of high interest in medicinal chemistry due to fluorine's ability to modulate metabolic stability, binding affinity, and bioavailability. This aldehyde can serve as a starting point for the synthesis of novel bioactive compounds. For instance, it could be incorporated into scaffolds aimed at creating anti-tumor agents or enzyme inhibitors. mdpi.comnih.gov Furthermore, its structure could be adapted for the development of radiolabeled imaging agents, such as PET tracers, for diagnosing and studying diseases. researchgate.netnih.gov
Materials Science: The combination of fluorine and methoxy groups can impart desirable properties for advanced materials. These include thermal stability, specific electronic characteristics, and modified crystal packing. Future work could involve incorporating this benzaldehyde (B42025) derivative into larger conjugated systems to create new polymers, dyes, or liquid crystals with tailored optical and electronic properties.
Agrochemicals: The development of new pesticides and herbicides often relies on fluorinated organic scaffolds. The unique substitution pattern of this compound could be exploited to develop new classes of agrochemicals with improved efficacy and environmental profiles.
The synthesis of complex heterocyclic structures and their subsequent biological evaluation represents a powerful interdisciplinary approach where this building block could prove invaluable. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2-Fluoro-4,6-dimethoxybenzaldehyde, and what are their comparative advantages?
- Methodological Answer : The compound can be synthesized via halogenation of dimethoxybenzaldehyde precursors or through regioselective methoxylation of fluorinated intermediates. For example, halogenation using bromine (e.g., 2-Bromo-4,6-dimethoxybenzaldehyde in ) followed by fluorination via nucleophilic aromatic substitution (SNAr) is a viable pathway. Alternatively, Friedel-Crafts acylation of dimethoxybenzene derivatives with fluorinated acylating agents may yield the target compound. Catalytic methods using Pd-mediated C-H activation (as seen in for similar brominated analogs) could also be adapted. Key considerations include reaction temperature (e.g., room temperature for stability, ), solvent choice (polar aprotic solvents for SNAr), and yield optimization (typically 60-80% for multi-step syntheses). Comparative advantages include scalability for halogenation routes and precision for catalytic methods.
Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can identify substituent positions (e.g., distinct methoxy peaks at ~3.8 ppm and aldehyde protons at ~10 ppm). Fluorine-19 NMR may confirm fluorine substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 184.04 g/mol for C9H9FO3) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) using reverse-phase columns (C18) with UV detection at 254 nm.
- X-ray Crystallography : For unambiguous structural confirmation, though limited by crystal growth challenges ().
Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation ().
- Handling : Use PPE (gloves, goggles) due to potential irritancy (H315, H319 hazard codes; ). Avoid inhalation (use fume hoods) and skin contact.
- Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. What factors influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions in this compound?
- Methodological Answer : The electron-withdrawing fluorine (-I effect) and electron-donating methoxy groups (+M effect) create competing regiochemical outcomes. Computational studies (e.g., Density Functional Theory, DFT) predict preferential substitution at the para position to fluorine or ortho to methoxy groups, depending on the electrophile. Experimental validation via nitration or bromination ( ) can map reactivity. Steric hindrance from methoxy groups may further direct substitution ( ).
Q. How can computational chemistry methods like DFT be applied to predict the reactivity of this compound in drug design?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (Fukui indices, HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s reactivity in Schiff base formation () or interactions with biological targets (e.g., enzyme active sites) can be simulated. Solvent effects (PCM models) refine predictions for reaction conditions ( ).
Q. How should researchers address discrepancies in reported reaction yields or catalytic efficiencies for this compound synthesis?
- Methodological Answer :
- Systematic Variation : Test variables like catalyst loading (Pd vs. Cu), solvent polarity, and temperature ().
- Controlled Replication : Reproduce conditions from conflicting studies (e.g., inert vs. aerobic atmospheres).
- Analytical Cross-Check : Use HPLC to identify side products (e.g., over-oxidation or dehalogenation) that reduce yield ().
Q. What role does this compound play as an intermediate in synthesizing biologically active compounds?
- Methodological Answer : It serves as a precursor for natural products (e.g., sibiricin, ) and pharmaceuticals. For example, coupling with thiophene derivatives ( ) or amines () generates Schiff bases with potential antimicrobial or anticancer activity. Its fluorine atom enhances metabolic stability in drug candidates ().
Data Contradiction Analysis
Q. How do steric and electronic effects of substituents impact reaction outcomes in derivatives of this compound?
- Methodological Answer : Contradictory reports on reactivity (e.g., bromination vs. methoxylation efficiency) arise from substituent interplay. For instance, steric bulk from methoxy groups may hinder electrophilic attack, while fluorine’s -I effect accelerates it. Kinetic vs. thermodynamic control experiments (variable reaction times/temperatures) can resolve such conflicts ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
